![molecular formula C22H16ClFN2O B2437316 [5-(4-Chlorphenyl)-2-(1H-Pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-Fluorphenyl)methyliden]methanamin CAS No. 866010-48-2](/img/structure/B2437316.png)
[5-(4-Chlorphenyl)-2-(1H-Pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-Fluorphenyl)methyliden]methanamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine is a useful research compound. Its molecular formula is C22H16ClFN2O and its molecular weight is 378.83. The purity is usually 95%.
BenchChem offers high-quality [5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Ausgehend von 4-Chlorbenzoesäure synthetisierten Forscher in sechs Schritten zehn neue 5-(4-Chlorphenyl)-N-substituierte-N-1,3,4-Thiadiazol-2-sulfonamidderivate. Diese Verbindungen wurden durch Veresterung, Hydrazinierung, Salzbildung und Cyclisierung erhalten. Unter diesen Derivaten zeigten die Verbindungen 7b und 7i eine signifikante Anti-Tabakmosaikvirus (TMV)-Aktivität . Dieses antivirale Potenzial macht diese Verbindung zu einem interessanten Kandidaten für weitere Untersuchungen.
Indolderivate
Die Struktur der Verbindung enthält einen Indol-Rest. Indolderivate haben vielfältige Anwendungen, darunter Pharmazeutika, Agrochemikalien und Materialwissenschaften. Weitere Erforschung dieses Aspekts könnte neue Eigenschaften und potenzielle therapeutische Anwendungen aufdecken .
Fluorierte Pyrazole
Das Vorhandensein einer Fluorphenylgruppe deutet auf potenzielle Anwendungen bei der Synthese von fluorierten Pyrazolen hin. Diese Verbindungen wurden auf ihre biologischen Aktivitäten untersucht, darunter Antitumor-, Antientzündungs- und antimikrobielle Wirkungen. Die Erforschung der Reaktivität dieser Verbindung in Bezug auf die Pyrazolbildung könnte interessante Ergebnisse liefern .
Herbizide Eigenschaften
Angesichts der strukturellen Merkmale ist es erwähnenswert, ob diese Verbindung herbizide Eigenschaften aufweist. Sulfonamidderivate wurden nachweislich herbizide Aktivität besitzen, was diese Verbindung zu einem faszinierenden Forschungsgebiet macht .
Andere biologische Aktivitäten
In Anbetracht des 1,3,4-Thiadiazol-Restes haben Forscher bei verwandten Verbindungen verschiedene Bioaktivitäten beobachtet. Dazu gehören antikonvulsive, antimykotische und antibakterielle Eigenschaften. Weitere Studien könnten zusätzliche biologische Wirkungen dieser Verbindung aufdecken .
Eigenschaften
IUPAC Name |
N-[[5-(4-chlorophenyl)-2-pyrrol-1-ylfuran-3-yl]methyl]-1-(3-fluorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O/c23-19-8-6-17(7-9-19)21-13-18(22(27-21)26-10-1-2-11-26)15-25-14-16-4-3-5-20(24)12-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAMLYSGDDWJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(O2)C3=CC=C(C=C3)Cl)CN=CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
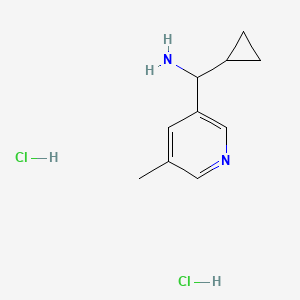
![2-[2-(4-methylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2437236.png)

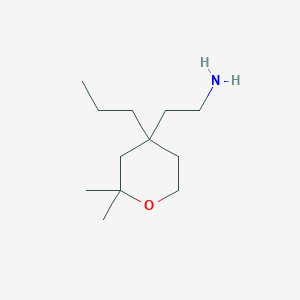


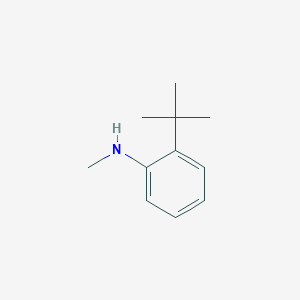
![3-benzyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437247.png)
![3-[(E)-[(anthracen-9-yl)methylidene]amino]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2437248.png)
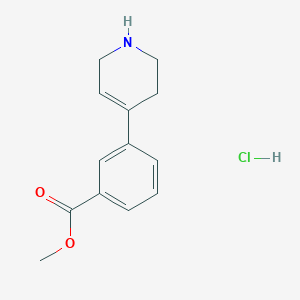

![Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B2437251.png)
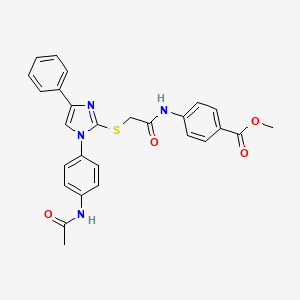
![6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2437255.png)
